Luteoskyrin

Vue d'ensemble

Description

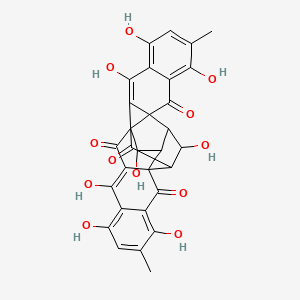

La Lutéoskyrine est une mycotoxine cancérigène de formule moléculaire C₃₀H₂₂O₁₂ . Elle est produite par la moisissure Penicillium islandicum . Ce composé est connu pour ses forts effets cytotoxiques et sa capacité à provoquer la maladie du riz jaune . La lutéoskyrine a été largement étudiée en raison de ses puissantes propriétés hépatotoxiques et mutagènes .

Méthodes De Préparation

La lutéoskyrine est généralement synthétisée par Penicillium islandicum par des méthodes de fermentation. Les meilleurs résultats sont obtenus dans des fermentations statiques sur du riz gluant à 30 °C, ce qui donne environ 400 mg de lutéoskyrine pure par kg de riz . Le processus de production donne également d'autres composés tels que la skyrine, l'islandicine, l'iridoskyrine, la rubroskyrine, le chrysophanol, le mannitol et l'érythritol . Le rendement en lutéoskyrine peut être augmenté en fournissant de l'extrait de malt, de l'acide malonique, de l'acide glutamique ou de l'asparagine .

Analyse Des Réactions Chimiques

La lutéoskyrine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Elle forme deux types de complexes avec l'ADN in vitro : l'un rapidement avec des acides nucléiques monobrin et l'autre lentement avec des acides nucléiques double brin, y compris l'ADN natif . La structure chimique du composé lui permet de participer à ces réactions, ce qui entraîne des effets biologiques importants.

Applications de la recherche scientifique

La lutéoskyrine a plusieurs applications de recherche scientifique en raison de ses propriétés uniques :

Mécanisme d'action

La lutéoskyrine exerce ses effets principalement par son interaction avec l'ADN. Elle forme des complexes avec l'ADN monobrin et double brin, ce qui entraîne des dommages à l'ADN . Cette interaction perturbe les processus cellulaires normaux, ce qui entraîne une cytotoxicité et une mutagenèse. La capacité du composé à générer des radicaux hydroxyles en présence d'acide ascorbique et de fer ferreux contribue en outre à ses effets toxiques .

Applications De Recherche Scientifique

Toxicological Studies

Luteoskyrin has been identified as a hepatotoxic agent, with studies indicating that it induces liver damage in animal models. Research has shown that this compound can transform mammalian cells, leading to the formation of type III foci at specific concentrations (0.5 micrograms/ml) in vitro, suggesting its potential role in carcinogenic processes .

Table 1: Toxicity Data of this compound

| Study Reference | Organism | Concentration (µg/ml) | Observed Effect |

|---|---|---|---|

| Mammalian Cells | 0.5 | Induction of type III foci | |

| Mice | Not specified | Hepatotoxic effects observed |

Microbial Inhibition

This compound has shown potential as an antifungal agent against various pathogenic fungi. It has been studied for its ability to inhibit mycotoxin-producing fungi, which poses significant risks in food safety and public health. For instance, Trichoderma harzianum, when co-cultured with this compound-producing fungi, demonstrated reduced growth rates and inhibited mycotoxin biosynthesis .

Table 2: Inhibition of Mycotoxin-Producing Fungi by this compound

Pharmaceutical Research

While this compound is primarily recognized for its toxicological implications, there is ongoing research into its potential therapeutic applications. Some studies suggest that compounds similar to this compound may possess anticancer properties due to their ability to induce apoptosis in cancer cell lines . This aspect is still under investigation but opens avenues for further research into modified anthraquinones.

Case Study: Anticancer Potential

A study focused on the isolation and characterization of this compound highlighted its structural similarities with other known anticancer agents. The research indicated that this compound could potentially be a candidate for further development in cancer therapeutics .

Environmental Impact Studies

This compound's production by fungi in natural environments raises concerns regarding its ecological impact, particularly in agricultural settings where it may contaminate crops like rice. Understanding its biosynthesis and degradation pathways is crucial for assessing its environmental risk and developing mitigation strategies .

Table 3: Environmental Studies on this compound

Mécanisme D'action

Luteoskyrin exerts its effects primarily through its interaction with DNA. It forms complexes with both single-stranded and double-stranded DNA, leading to DNA damage . This interaction disrupts normal cellular processes, resulting in cytotoxicity and mutagenesis. The compound’s ability to generate hydroxyl radicals in the presence of ascorbic acid and ferrous iron further contributes to its toxic effects .

Comparaison Avec Des Composés Similaires

La lutéoskyrine fait partie d'un groupe de composés appelés skyrines, qui se caractérisent par leurs propriétés hépatotoxiques et cancérigènes. Parmi les composés similaires, on peut citer :

Rugulosine A : Un autre composé hépatotoxique et cancérigène, mais avec un effet hépatotoxique environ deux fois moins important que celui de la lutéoskyrine.

Cytoskyrine A : Présente de puissantes activités antibactériennes et d'endommagement de l'ADN, contrairement à la lutéoskyrine.

La lutéoskyrine se distingue par ses forts effets cytotoxiques et sa capacité à former des complexes avec l'ADN, ce qui en fait un composé précieux pour la recherche scientifique.

Propriétés

IUPAC Name |

5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O12/c1-5-3-7(31)9-11(19(5)33)27(41)29-13-14-24(38)17(29)26(40)16-22(36)10-8(32)4-6(2)20(34)12(10)28(42)30(14,16)18(23(13)37)25(39)15(29)21(9)35/h3-4,13-14,17-18,23-24,31-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZDYVMEXQHRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C34C5C6C(C3C(=O)C7=C(C8=C(C=C(C(=C8C(=O)C67C(C5O)C(=O)C4=C2O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020787 | |

| Record name | Luteoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Luteoskyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN AQ SODIUM BICARBONATE; SOL IN MOST ORGANIC SOLVENTS | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LUTEOSKYRIN IS A COMPLEX, MODIFIED BIANTHRAQUINONE DERIVATIVE. .../IT/ IMPAIRS MITOCHONDRIAL FUNCTION AND BINDS TO DNA AT SITE OF PYRIMIDINE BASES IN THE PRESENCE OF MAGNESIUM ION TO INHIBIT THE SYNTHESIS OF NUCLEAR RNA VIA MODIFICATION OF DNA-DEPENDENT RNA-POLYMERASE. | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, RECTANGULAR CRYSTALS | |

CAS No. |

21884-44-6 | |

| Record name | LUTEOSKYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Luteoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rugulosin, 8,8'-dihydroxy-, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

287 °C (DECOMP) | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.